(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17644535
InChI: InChI=1S/C11H15NO/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC17644535

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Standard InChI InChI=1S/C11H15NO/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
Standard InChI Key MOIICEVLYHDWRJ-SNVBAGLBSA-N
Isomeric SMILES CC[C@H](C1=CC2=C(C=C1)OCC2)N
Canonical SMILES CCC(C1=CC2=C(C=C1)OCC2)N

Introduction

(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine is a chiral organic compound with a specific stereochemistry at the propan-1-amine moiety. It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is characterized by its CAS number, 1213044-92-8, and a molecular weight of 177.24 g/mol .

Biological Activity and Applications

While specific biological activities of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine are not extensively documented, compounds within the benzofuran class have shown potential in various therapeutic areas. These include anticancer, anti-inflammatory, and neuroprotective effects, depending on the specific structural modifications and substituents present on the benzofuran core .

Research Findings and Future Directions

Given the limited availability of detailed research findings specifically on (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine, future studies could focus on exploring its pharmacological properties, such as its potential as a lead compound for drug development. This might involve assessing its activity against various biological targets or evaluating its pharmacokinetic profile.

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